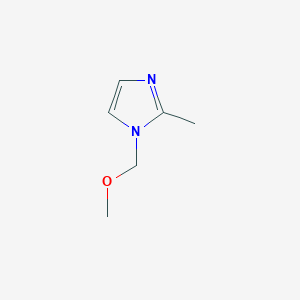
1-(Methoxymethyl)-2-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)-2-methyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a methoxymethyl group at the first position and a methyl group at the second position. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-2-methyl-1H-imidazole typically involves the alkylation of 2-methylimidazole with methoxymethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the reaction proceeds efficiently .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation helps in scaling up the production while maintaining purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methoxymethyl chloride, sodium hydride, potassium carbonate.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
1-(Methoxymethyl)-2-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active site of enzymes or receptors, thereby altering their activity. The methoxymethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .
Comparison with Similar Compounds
2-Methylimidazole: Lacks the methoxymethyl group, making it less versatile in certain chemical reactions.
1-Methylimidazole: Similar structure but without the methoxymethyl group, leading to different reactivity and applications.
1-(Methoxymethyl)-1H-imidazole: Similar but lacks the methyl group at the second position, affecting its chemical properties and reactivity .
Uniqueness: 1-(Methoxymethyl)-2-methyl-1H-imidazole is unique due to the presence of both methoxymethyl and methyl groups, which confer distinct chemical properties and reactivity. This dual substitution enhances its utility in various synthetic and industrial applications, making it a valuable compound in research and development .
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
1-(methoxymethyl)-2-methylimidazole |
InChI |
InChI=1S/C6H10N2O/c1-6-7-3-4-8(6)5-9-2/h3-4H,5H2,1-2H3 |
InChI Key |
JIXJGEJKVVEMPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















